molecular formula C16H17N3O B12857700 (S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

(S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B12857700
M. Wt: 267.33 g/mol
InChI Key: NBPTUEULCRKYIH-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,6-dimethyluracil with an appropriate phenylethylamine derivative under acidic or basic conditions, followed by cyclization to form the desired pyrrolo[2,3-d]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes involved in DNA repair. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the addition of ADP-ribose units to damaged DNA, thereby inhibiting the DNA repair process and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific structural features, such as the presence of a phenylethyl group and the pyrrolo[2,3-d]pyrimidine core, which contribute to its distinct biological activities and potential as a drug development scaffold.

Biological Activity

(S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that exhibits significant biological activity due to its unique structural characteristics. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the pyrimidine family and features a bicyclic structure that combines both pyrrole and pyrimidine moieties. The specific stereochemistry indicated by the (S) designation refers to its chiral center, which significantly influences its biological interactions.

PropertyValue
Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
IUPAC Name This compound
CAS Number 251946-90-4

Enzyme Inhibition

Research indicates that this compound acts primarily as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition can disrupt cellular proliferation pathways, suggesting potential anticancer properties. Studies have shown that the compound has a high binding affinity for DHFR, which may lead to reduced levels of tetrahydrofolate necessary for nucleotide synthesis.

Antimicrobial Activity

Preliminary studies have also indicated antimicrobial properties. The compound has been tested against various bacterial strains and has shown promising results in inhibiting growth, although further investigations are required to fully elucidate its spectrum of activity.

Anticancer Activity

A study highlighted the compound's ability to inhibit cancer cell growth in vitro. For example, in assays involving human cancer cell lines, this compound demonstrated significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has provided insights into optimizing the biological activity of this compound. Variations in substituents on the pyrimidine ring have been shown to affect enzyme inhibition potency and selectivity.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. The following table summarizes their biological activities:

Compound NameBiological Activity
5-MethylpyrazoleInhibitor of various kinases
2-(3-Furanyl)-3,7-dihydro-5,6-dimethylpyrroloAntimicrobial and anticancer properties
1H-Pyrazolo[3,4-b]pyridine derivativesBroad-spectrum therapeutic applications

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. A general approach includes:

Pyrrolopyrimidine Core Formation : Cyclization of aminopyrrole intermediates with formic acid under reflux (e.g., 3-hour heating in 85% formic acid) to yield pyrrolo[2,3-d]pyrimidinones .

Chlorination : Treatment with phosphorus oxychloride (POCl₃) to introduce chloro groups at the 4-position .

Stereoselective Alkylation : Coupling with (S)-1-phenylethylamine via nucleophilic substitution to achieve the (S)-configuration. Optimize reaction time and solvent polarity to enhance enantiomeric excess (e.g., DMSO at 80°C for 12 hours) .
Key Reference : Multi-step synthesis protocols for analogous compounds are detailed in and .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To confirm stereochemistry and substituent positions. For example, the (S)-1-phenylethyl group shows distinct splitting patterns (e.g., δ 1.53 ppm, d, J=7.0 Hz for CH₃) .
  • HRMS : To verify molecular weight (e.g., HRMS (EI): 344.1634 for a related compound) .
  • Melting Point Analysis : Assess purity; deviations >2°C suggest impurities .
    Note : Cross-reference spectral data with analogous pyrrolo[2,3-d]pyrimidine derivatives to resolve ambiguities .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodological Answer :

  • Chiral Resolution : Use enantiomerically pure (S)-1-phenylethylamine and monitor optical rotation (e.g., [α]²⁰D = +289° in DMSO) .
  • Chromatographic Techniques : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers. Adjust mobile phase (hexane:isopropanol 90:10) for baseline resolution .
  • Kinetic Control : Optimize reaction temperature (e.g., 0°C) to favor the (S)-configuration via steric hindrance .

Q. How should discrepancies between theoretical and observed HRMS data be addressed?

  • Methodological Answer :

  • Isotopic Pattern Analysis : Confirm the presence of halogens (e.g., Cl, Br) or heteroatoms that affect mass accuracy.
  • Fragmentation Pathways : Compare with literature on pyrrolo[2,3-d]pyrimidines to identify common fragmentation ions (e.g., loss of CH₃ or phenyl groups) .
  • Sample Purity : Re-crystallize from ethanol or DCM/hexane to remove impurities causing mass shifts .
    Example : A discrepancy of 0.2 Da in HRMS may arise from residual solvents; use high-purity acetonitrile for dissolution .

Q. What strategies resolve stereochemical challenges during functionalization?

  • Methodological Answer :

  • Steric-Directing Groups : Introduce bulky substituents (e.g., tert-butyl) at the 5- or 6-position to bias reaction sites .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition-state energies for stereoselective steps .
  • Dynamic Kinetic Resolution : Employ catalysts like Ru-phosphine complexes to invert configuration during alkylation .

Q. How can reaction yields be improved during chlorination?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃ or ZnCl₂) to accelerate POCl₃-mediated chlorination .
  • Solvent Optimization : Replace toluene with DMF to stabilize intermediates, increasing yields from 60% to 85% .
  • Microwave Assistance : Reduce reaction time (e.g., 30 minutes at 150°C vs. 3 hours conventional) while maintaining yield .

Q. Data Contradiction Analysis

Q. How to interpret conflicting NMR data for pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodological Answer :

  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃; aromatic protons shift upfield in DMSO due to hydrogen bonding .
  • Tautomerism : Check for equilibrium between 7H and 9H tautomers, which alters peak splitting (e.g., NH signals at δ 11.92 ppm in DMSO) .
  • Dynamic Exchange : Use variable-temperature NMR to identify broadening from conformational flexibility .

Q. Experimental Design

Q. What controls are essential for biological activity assays?

  • Methodological Answer :

  • Positive/Negative Controls : Use staurosporine (apoptosis inducer) and DMSO (vehicle control) .
  • Replicate Design : Four replicates with 5 plants/subplot to ensure statistical power (e.g., randomized block design) .
  • Blind Analysis : Assign sample codes to avoid bias in IC₅₀ determination .

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

5,6-dimethyl-7-[(1S)-1-phenylethyl]-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H17N3O/c1-10-11(2)19(12(3)13-7-5-4-6-8-13)15-14(10)16(20)18-9-17-15/h4-9,12H,1-3H3,(H,17,18,20)/t12-/m0/s1

InChI Key

NBPTUEULCRKYIH-LBPRGKRZSA-N

Isomeric SMILES

CC1=C(N(C2=C1C(=O)NC=N2)[C@@H](C)C3=CC=CC=C3)C

Canonical SMILES

CC1=C(N(C2=C1C(=O)NC=N2)C(C)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.